Cas no 933706-85-5 ((5-cyclopropylfuran-2-yl)methanamine)
(5-cyclopropylfuran-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 2-Furanmethanamine, 5-cyclopropyl-
- (5-cyclopropylfuran-2-yl)methanamine
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- MDL: MFCD30498605
- Inchi: 1S/C8H11NO/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6H,1-2,5,9H2
- InChI Key: TYKZSIBJNZROAF-UHFFFAOYSA-N
- SMILES: O1C(C2CC2)=CC=C1CN
(5-cyclopropylfuran-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-336796-1g |
(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 1g |
$914.0 | 2023-09-03 | ||
| Enamine | EN300-336796-5g |
(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 5g |
$2650.0 | 2023-09-03 | ||
| Enamine | EN300-336796-10g |
(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 10g |
$3929.0 | 2023-09-03 | ||
| Enamine | EN300-336796-0.05g |
1-(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 95.0% | 0.05g |
$768.0 | 2025-03-18 | |
| Enamine | EN300-336796-0.1g |
1-(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 95.0% | 0.1g |
$804.0 | 2025-03-18 | |
| Enamine | EN300-336796-0.25g |
1-(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 95.0% | 0.25g |
$840.0 | 2025-03-18 | |
| Enamine | EN300-336796-0.5g |
1-(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 95.0% | 0.5g |
$877.0 | 2025-03-18 | |
| Enamine | EN300-336796-1.0g |
1-(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 95.0% | 1.0g |
$914.0 | 2025-03-18 | |
| Enamine | EN300-336796-2.5g |
1-(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-18 | |
| Enamine | EN300-336796-5.0g |
1-(5-cyclopropylfuran-2-yl)methanamine |
933706-85-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-18 |
(5-cyclopropylfuran-2-yl)methanamine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (5-cyclopropylfuran-2-yl)methanamine
Comprehensive Overview of (5-cyclopropylfuran-2-yl)methanamine (CAS No. 933706-85-5): Properties, Applications, and Industry Insights
The compound (5-cyclopropylfuran-2-yl)methanamine (CAS No. 933706-85-5) is a specialized organic molecule featuring a cyclopropyl-substituted furan core linked to a methanamine functional group. This unique structure has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Its molecular formula (C8H11NO) and low molecular weight (137.18 g/mol) make it a versatile building block for drug discovery and material science applications.
Recent trends in AI-driven drug design and green chemistry have amplified interest in compounds like (5-cyclopropylfuran-2-yl)methanamine. Researchers frequently search for "furan derivatives in medicinal chemistry" or "cyclopropylamine applications," reflecting its relevance in targeted synthesis. The compound’s hydrogen-bonding capacity and rigid cyclic structure contribute to its utility in modulating protein-ligand interactions, a hot topic in computational chemistry forums.
From a synthetic chemistry perspective, the furan-amine hybrid architecture of CAS No. 933706-85-5 enables diverse functionalization pathways. Industry reports highlight its use in developing catalysts for asymmetric synthesis, aligning with the growing demand for chiral auxiliaries. Analytical techniques such as HPLC and LC-MS are typically employed to verify its purity, a critical factor for high-throughput screening applications.
Environmental considerations are increasingly shaping compound utilization. (5-cyclopropylfuran-2-yl)methanamine demonstrates favorable biodegradability profiles compared to traditional aromatic amines, addressing concerns about "persistent organic pollutants." This aligns with EPA guidelines and REACH compliance discussions dominating chemical industry searches.
In material science, the compound’s electron-rich furan ring facilitates applications in conductive polymers and organic semiconductors. Patent analyses reveal its incorporation in OLED materials, responding to the surge in "flexible electronics" queries. Its thermal stability (decomposition >200°C) further supports such advanced applications.
Quality control protocols for CAS No. 933706-85-5 emphasize spectroscopic characterization via FTIR and NMR to confirm the regioselective substitution pattern. Suppliers often provide certificates of analysis detailing residual solvent levels, meeting ICH Q3C standards—a key concern for GMP manufacturing professionals.
The global market for heterocyclic amines like this compound is projected to grow at 6.2% CAGR (2023-2030), driven by fragment-based drug discovery approaches. Strategic collaborations between CDMOs and biotech startups are accelerating its adoption, particularly in kinase inhibitor development programs targeting oncology and inflammatory diseases.
Emerging research explores the compound’s potential in metal-organic frameworks (MOFs) for gas storage, capitalizing on its nitrogen donor sites. This intersects with trending searches for "carbon capture materials" and "hydrogen storage solutions," positioning it as a multifunctional scaffold for sustainable technologies.
For laboratory handling, (5-cyclopropylfuran-2-yl)methanamine typically requires anhydrous conditions and nitrogen atmospheres to prevent oxidative degradation. Safety data sheets recommend PPE including nitrile gloves and vapor respirators—standard practice for amine-containing compounds in modern research facilities.
Future directions include computational studies of its ADMET properties using QSAR models, addressing frequent queries about "in silico toxicity prediction." The compound’s balanced lipophilicity (LogP ~1.2) makes it particularly interesting for blood-brain barrier penetration studies in neuropharmacology research.
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